(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities. The presence of chloro, ethoxy, and fluoro substituents further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then subjected to cyclization with 2-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The benzothiazine core is known for its activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of chloro, ethoxy, and fluoro groups can enhance the compound’s bioavailability and target specificity, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The benzothiazine core can interact with enzymes and receptors, modulating their activity. The chloro, ethoxy, and fluoro substituents can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the benzothiazine core.
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains a bromo substituent instead of fluoro.
(4-chlorophenyl)(4-ethoxyphenyl)methanone: Lacks the benzothiazine core and fluoro substituent.
Uniqueness
(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to the presence of the benzothiazine core, which imparts distinct biological activities
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-8-18(9-11-19)26-14-22(23(27)15-3-5-16(24)6-4-15)31(28,29)21-12-7-17(25)13-20(21)26/h3-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXHDZDBIKVHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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